molecular formula C18H12ClN3O3S B2456703 5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE CAS No. 330201-17-7

5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE

Cat. No.: B2456703
CAS No.: 330201-17-7
M. Wt: 385.82
InChI Key: LOHVSOWZEWODEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Properties

IUPAC Name

5-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c19-11-6-7-14(22(24)25)13(9-11)17(23)21-18-20-16-12-4-2-1-3-10(12)5-8-15(16)26-18/h1-4,6-7,9H,5,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHVSOWZEWODEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-chloro-2-nitrobenzoic acid with 2-aminothiazole derivatives under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, amines, thiols.

Major Products Formed

Scientific Research Applications

5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE is unique due to its specific structural features, such as the presence of both a nitro group and a thiazole ring, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .

Biological Activity

5-Chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-nitrobenzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Chlorine atom at the 5-position of the benzamide.
  • Naphtho[1,2-d][1,3]thiazole moiety , which is known for its diverse biological activities.
  • Nitro group attached to the benzamide, which may enhance its pharmacological properties.

The molecular formula is C15H11ClN2O2SC_{15}H_{11}ClN_{2}O_{2}S with a molecular weight of approximately 320.78 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of naphtho[1,2-d][1,3]thiazole have been shown to inhibit bacterial growth effectively. Preliminary studies suggest that this compound may possess similar antimicrobial effects against various strains of bacteria and fungi.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Compounds containing thiazole and naphthalene rings have been documented to interact with cancer cell signaling pathways. A study focusing on analogs revealed that modifications in the thiazole ring could enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

Data Table: Comparative Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundNaphthalene and thiazole ringsAntimicrobial, Anticancer
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamideThiophene and thiazole ringsAntimicrobial
4-(4-Chloro-2-methylphenyl)-N-(naphthalene)carboxamideNaphthalene and carboxamideAnticancer
5-Chloro-N-(benzothiazolyl)thiophene-2-carboxamideBenzothiazole instead of naphthaleneAntiviral

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to the inhibition of critical processes in microbial growth or cancer cell proliferation.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various naphtho[1,2-d][1,3]thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 5-position significantly enhanced antibacterial activity.
    • Results : The most effective derivative showed a minimum inhibitory concentration (MIC) of 16 μg/mL against E. coli.
  • Anticancer Research : In vitro assays were conducted on MCF-7 breast cancer cells treated with different concentrations of 5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-y}-2-nitrobenzamide. The compound demonstrated dose-dependent cytotoxicity with an IC50 value of approximately 12 μM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.